molecular formula C7H6F2N2S B1597958 (2,6-Difluorophenyl)thiourea CAS No. 59772-31-5

(2,6-Difluorophenyl)thiourea

Cat. No. B1597958
CAS RN: 59772-31-5
M. Wt: 188.2 g/mol
InChI Key: AWPKXPUZILRUDJ-UHFFFAOYSA-N
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Description

“(2,6-Difluorophenyl)thiourea” is an organosulfur compound that belongs to the family of thioureas . It has a molecular formula of C7H6F2N2S and an average mass of 188.198 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiourea group (NH2-CS-NH2) attached to a 2,6-difluorophenyl group .


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a density of 1.5±0.1 g/cm3. It has a boiling point of 240.4±50.0 °C at 760 mmHg and a flash point of 99.2±30.1 °C .

Scientific Research Applications

Occupational Exposure and Dermatological Implications

Thiourea compounds, including (2,6-Difluorophenyl)thiourea, are primarily utilized in industries such as the rubber and graphics industries as accelerators or antioxidants. Occupational exposure to thioureas has been associated with allergic contact dermatitis, although the frequency of such cases is relatively low. It's often challenging to pinpoint the source of thiourea sensitization, which can stem from various products like rubber, PVC plastic, adhesive, diazo paper, paints, or glue remover, as well as anticorrosive agents, fungicides, or pesticides. Patch testing with thiourea compounds is crucial in diagnosing allergic contact dermatitis caused by these compounds (Kanerva, Estlander, & Jolanki, 1994). Similarly, other studies have highlighted the relevance of patch-test reactions to thioureas, emphasizing their frequent occurrence and clinical relevance, thereby suggesting the inclusion of mixed dialkyl thioureas in standard patch test screening series (Comfere, Davis, & Fett, 2005).

Rubber Industry and Allergic Reactions

In the context of the rubber industry, thioureas serve as additives and antidegradants for natural rubber latex. Allergic contact dermatitis due to thioureas in rubber products, although uncommon, represents a notable occupational hazard. Standard patch tests may not always detect thiourea-induced allergic contact dermatitis, necessitating a consideration of thiourea sensitization in cases of rubber allergy (Kohli & Habbal, 2010).

Photocopying Industry and Photosensitivity

Thioureas, including this compound, are also implicated in the photocopying industry. In some cases, occupational exposure to thioureas in this industry has led to photosensitivity, a condition where the skin exhibits an increased sensitivity to light, especially to ultraviolet-A light (UV-A). Identifying the specific sensitizer among the various chemicals involved in photocopy paper manufacture is crucial for addressing this occupational hazard (Leun et al., 1977).

Safety and Hazards

“(2,6-Difluorophenyl)thiourea” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

(2,6-Difluorophenyl)thiourea plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as tyrosinase, which is involved in melanin synthesis. The interaction between this compound and tyrosinase results in the inhibition of the enzyme’s activity, thereby affecting melanin production. Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In melanocytes, this compound inhibits melanin synthesis by targeting tyrosinase. This inhibition can lead to reduced pigmentation in these cells. Furthermore, this compound has been observed to influence cell signaling pathways related to oxidative stress, potentially affecting gene expression and cellular metabolism. The compound’s impact on cellular redox states can alter the expression of genes involved in antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of tyrosinase, inhibiting its catalytic activity. This binding interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s affinity for the enzyme. Additionally, this compound may modulate the activity of other enzymes involved in oxidative stress responses by interacting with their active sites or regulatory domains. These interactions can lead to changes in gene expression and cellular redox states .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained inhibition of tyrosinase and other enzymes, resulting in prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tyrosinase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s inhibitory effects on tyrosinase plateau at certain concentrations. Toxicity studies in animal models have highlighted the importance of dose optimization to minimize adverse effects while maintaining efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and melanin synthesis. The compound interacts with enzymes such as tyrosinase and other oxidoreductases, influencing their activity and modulating metabolic flux. Additionally, this compound may affect the levels of metabolites involved in antioxidant defense mechanisms, thereby impacting cellular redox states. The compound’s metabolism involves oxidation at the sulfur moiety, which is catalyzed by flavin-containing monooxygenases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s fluorinated structure enhances its ability to cross cellular membranes and accumulate in target tissues. Transporters such as organic anion transporters may facilitate the uptake and distribution of this compound within cells. The compound’s localization and accumulation can influence its activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in oxidative stress responses and melanin synthesis. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy. The compound’s localization within subcellular organelles such as the endoplasmic reticulum and mitochondria can further modulate its effects on cellular processes .

properties

IUPAC Name

(2,6-difluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPKXPUZILRUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382562
Record name (2,6-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59772-31-5
Record name (2,6-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Difluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzoyl chloride (5.44 g, 38 mmol) was added dropwise to a solution of ammonium thiocyanate (2.55 g, 42.6 mmol) in acetone. Solution was refluxed for 10 minutes at which time a solution of 2,6-difluoro-aniline (5.0 g, 38.8 mmol) in acetone was added dropwise and the solution refluxed for approximately 5 minutes. The solution was then poured into 500 mL of water and a resulting solid precipitated out. The separated crystalline solid was collected by filtration and then heated in a NaOH solution (3 g in 50 mL H2O). The solution was acidified with conc. HCl, then made slightly basic using conc. NH4OH. Crystalline solid was seen and collected to obtain (2,6-difluoro-phenyl)-thiourea. A mixture of the thiourea (5.7 g, 30.3 mmol), AcONa (2.43 g) and ClCH2CO2H (2.86 g) in AcOH (20 mL) was heated to reflux at 130 C.° for four hours. The mixture was poured onto water and the formed solid was isolated by filtration. It was washed with water to give the desired thiazolidinone (a compound of formula IV in which R is 2,6-difluorophenyl) (6.75 g, 29.6 mmol). A mixture of the thiazolidinone (200 mg, 0.8 mmol), 6-formyl quinoline (137 mg, 0.8 mmol) and AcONa (211 mg, 2.4 mmol) in AcOH (10 mL) was heated to reflux at 130 C.° for 2 days. Water was added to the solution and generated a solid that was collected by filtration and washed with water, followed by desiccation in vacuo to afford the title compound as a yellow solid. ES (±) MS m/e=368.0 (M+H). HPLC (rt)−4.53 m
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
2.55 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.